Dielectric Constant Superiority of HfO2 Over SiO2 Enables Equivalent Oxide Thickness Scaling Below 1 nm for Advanced CMOS Nodes
HfO2 delivers a dielectric constant (κ) of approximately 25, which is 6.4× higher than the κ = 3.9 of thermally grown SiO2 [1][2]. In MOS capacitor structures, this permits an equivalent oxide thickness (EOT) reduction to 1.8 nm (or as low as 1.6 nm in hafnium-aluminum-oxide) while maintaining a physical thickness sufficient to suppress direct tunneling leakage currents that become prohibitive in sub-2 nm SiO2 [3]. This quantitative κ advantage is the foundational reason HfO2 replaced SiO2 as the industry-standard gate dielectric in 45 nm node CMOS and below.
| Evidence Dimension | Relative permittivity (dielectric constant, κ) |
|---|---|
| Target Compound Data | HfO2: κ ≈ 25 (ALD-deposited thin film) |
| Comparator Or Baseline | SiO2 (thermally grown): κ = 3.9; Al2O3: κ ≈ 9 |
| Quantified Difference | HfO2 κ is 6.4× higher than SiO2; 2.8× higher than Al2O3 |
| Conditions | Thin-film metal-oxide-semiconductor capacitor (MOSC) structures; ALD HfO2 on Si substrate |
Why This Matters
For gate dielectric procurement, the κ advantage directly determines how much physical thickness can be maintained while scaling capacitance-equivalent performance—a requirement that sub-2 nm SiO2 cannot meet due to exponential tunneling leakage.
- [1] Kim S-W et al. New TIT Capacitor with ZrO2/Al2O3/ZrO2 dielectrics for 60nm and below DRAMs. 2007 IEEE International Electron Devices Meeting. HfO2 dielectric constant ≈ 25. View Source
- [2] Globalsino.com. Practical Electron Microscopy and Database – An Online Book, 2nd Ed. SiO2 static dielectric constant: 3.9. View Source
- [3] IAEA INIS. Thin films of hafnium-aluminum-oxide [(HfO2)x(Al2O3)1-x] investigated as potential replacement for SiO2 gate dielectrics. EOT for HfO2 ≈ 1.8 nm, Hf-Al-O ≈ 1.6 nm. HfO2 leakage current: 3.3×10⁻⁴ A/cm² at |VG-VFB| = 2 V. View Source
